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An In-depth Technical Guide on the Physiological Function of Dehydroepiandrosterone
Sulfate (DHEAS) in the Brain

Disclaimer: This technical guide focuses on the physiological functions of

Dehydroepiandrosterone Sulfate (DHEAS). The initial request specified "Epiandrosterone
sulfate"; however, the available scientific literature overwhelmingly pertains to DHEAS, a

distinct and extensively studied neurosteroid. Epiandrosterone is a metabolite of DHEA, but its

sulfated form is not a prominent subject of research in neuroscience. It is presumed that the

intended subject of this in-depth guide was the functionally significant and widely researched

DHEAS.

Introduction
Dehydroepiandrosterone (DHEA) and its sulfated ester, DHEAS, are the most abundant

circulating steroid hormones in humans.[1][2] While largely produced by the adrenal glands,

both DHEA and DHEAS are also synthesized de novo in the central nervous system (CNS),

earning them the classification of "neurosteroids".[1][2][3] Brain concentrations of these
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steroids can be significantly higher than in the periphery, suggesting a crucial role in neural

function independent of peripheral endocrine signaling.[4][5]

DHEAS, the more stable and abundant form, readily crosses the blood-brain barrier and exerts

a wide range of effects within the CNS.[6][7] It is a potent modulator of several key

neurotransmitter systems and has been implicated in neuroprotection, neurogenesis, cognitive

enhancement, and the regulation of mood and emotional responses.[1][3][8] Its levels naturally

decline with age, a phenomenon that has been correlated with age-related cognitive decline

and increased vulnerability to neurodegenerative diseases.[9][10]

This technical guide provides a comprehensive overview of the physiological functions of

DHEAS in the brain, intended for researchers, scientists, and drug development professionals.

It details the neurosteroid's biosynthesis and metabolism, its mechanisms of action at the

receptor and signaling pathway levels, and its impact on broader neurological processes. The

guide includes summaries of quantitative data, detailed experimental protocols from key

studies, and visualizations of critical pathways and workflows.

Biosynthesis and Metabolism of DHEAS in the Brain
The presence of DHEAS in the brain is attributable to both uptake from peripheral circulation

and local synthesis within the CNS.[1][6]

2.1 De Novo Synthesis

Brain cells, particularly astrocytes and neurons, possess the necessary enzymatic machinery to

synthesize DHEA from cholesterol.[11][12] The pathway is as follows:

Cholesterol to Pregnenolone: The process begins with the conversion of cholesterol to

pregnenolone by the enzyme CYP11A1 (cytochrome P450 side-chain cleavage).[13]

Pregnenolone to DHEA: Pregnenolone is then converted to DHEA by a single enzyme,

cytochrome P450c17, which catalyzes two sequential reactions: 17α-hydroxylation and the

17,20-lyase reaction.[1] The expression of P450c17 in astrocytes and neurons is strong

evidence for the brain's capacity for de novo DHEA synthesis.[1][12]

DHEA to DHEAS: DHEA is reversibly converted to its more stable sulfated form, DHEAS, by

the action of sulfotransferase enzymes (SULTs), primarily SULT2A1.[1][14]
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DHEAS to DHEA: The reverse reaction, the hydrolysis of DHEAS back to DHEA, is

catalyzed by the enzyme steroid sulfatase (STS).[1][15]

This local production and interconversion allow for precise spatial and temporal control of

neurosteroid levels within specific brain regions, independent of fluctuating peripheral

concentrations.
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Biosynthesis and Interconversion of DHEA and DHEAS.

Neurophysiological Functions and Mechanisms of
Action
DHEAS exerts its influence on the brain primarily through non-genomic mechanisms, directly

modulating the function of several key ligand-gated ion channels and signaling pathways.[8]
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3.1 Modulation of Neurotransmitter Receptors

GABA-A Receptor: One of the most well-characterized actions of DHEAS is its role as a

negative allosteric modulator of the GABA-A receptor.[16][17][18] It binds to a site on the

receptor complex, distinct from the GABA binding site, reducing the receptor's sensitivity to

GABA.[17][18] This inhibition of GABAergic neurotransmission decreases chloride influx,

leading to reduced neuronal hyperpolarization and an overall increase in neuronal

excitability.[17][19] Studies suggest DHEAS may act via the picrotoxin site or stabilize a

novel non-conducting state of the receptor.[18][20]

NMDA Receptor: The interaction of DHEAS with the N-methyl-D-aspartate (NMDA) receptor

is more complex. While some studies show weak direct modulatory effects, a significant

mechanism appears to be indirect.[21] DHEAS has been shown to potentiate NMDA

receptor activity and NMDA-induced pain behaviors.[22] This effect is often mediated

through the sigma-1 (σ1) receptor, which, when activated by DHEAS, can enhance NMDA

receptor function.[1][22]

Sigma-1 (σ1) Receptor: DHEAS acts as an agonist at the σ1 receptor, an intracellular

chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane.

[1][21] This interaction is implicated in many of DHEAS's neuroprotective and

neuromodulatory effects, including the enhancement of NMDA receptor signaling and the

regulation of intracellular calcium.[1][22]
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DHEAS Modulation of GABA-A and NMDA Receptors.

3.2 Intracellular Signaling Pathways

Akt Signaling Pathway: DHEAS influences the Akt (Protein Kinase B) signaling pathway,

which is central to cell survival and apoptosis. Interestingly, its effects can be contrary to

those of its precursor, DHEA. One study found that while DHEA activated Akt and decreased

apoptosis in neural precursors, DHEAS decreased activated Akt levels and increased

apoptosis.[23] This suggests a complex regulatory role during neurogenesis where the

balance between DHEA and DHEAS could be critical.
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PKC and PKA Pathways: DHEAS can enhance NMDA receptor function by increasing the

phosphorylation of its subunits, such as NR1. This process involves the activation of protein

kinase C (PKC) and protein kinase A (PKA), demonstrating a link between the neurosteroid

and these crucial intracellular signaling cascades.[22]

Anti-Inflammatory Pathways: DHEAS exhibits significant anti-inflammatory and

neuroprotective properties. It can reduce neuroinflammation by inhibiting the expression of

matrix metalloproteinase-9 (MMP-9) in astrocytes challenged with inflammatory mediators

like bradykinin.[9] This action involves blocking the activation of upstream signaling

molecules such as ERK1/2 and Akt.[9] Furthermore, DHEAS has been shown to modulate

the synthesis of cytokines like Interleukin-6 (IL-6), a key player in neuroinflammatory

responses.[7]

3.3 Cellular and Systemic Effects

Neurogenesis and Neuroprotection: DHEAS plays a vital role in the development and

protection of the nervous system. It has been shown to enhance the survival of neurons and

glial cells in culture.[24] In vivo, DHEA(S) can stimulate neurogenesis in the hippocampus,

promote the survival of newly formed neurons, and counteract the suppressive effects of

stress hormones like corticosterone on this process.[25][26] Its neuroprotective effects

extend to shielding neurons from various insults, including excitotoxicity and inflammation.[1]

[3][7][9]

Memory and Cognition: A substantial body of evidence from animal studies demonstrates the

memory-enhancing effects of DHEAS.[8][24][27] Post-training administration of DHEAS has

been shown to improve memory retention in tasks such as active and passive avoidance.[24]

[27] These effects are dose-dependent, often showing a typical inverted U-shaped curve.[27]

The mechanism is thought to involve the modulation of neuronal excitability and synaptic

plasticity in key memory circuits, such as the hippocampus.[1][28]

Mood and Anxiety: The role of DHEAS in mood and anxiety is complex, with some studies

suggesting anxiolytic properties while others report conflicting results.[8][29] Research in

humans has found a significant inverse association between DHEAS levels and measures of

anxiety sensitivity and negative affect.[30] Conversely, lower levels of DHEAS have been

observed in female patients with major depression, particularly when accompanied by
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severe anxiety.[31] These findings suggest that DHEAS is an important factor in the

neurobiology of mood and stress-related disorders.

Quantitative Data Summary
The following tables summarize key quantitative data from representative studies on the effects

of DHEAS.

Table 1: Receptor Interaction and Electrophysiological Effects

Parameter
Receptor/Chan
nel

Preparation Value Reference

IC₅₀
GABA-induced
Currents

Cultured
Ventral
Mesencephalo
n Neurons

13 ± 3 µM [17]

Binding Inhibition
[³H]muscimol

Binding

Rat Brain

Membranes

High µM

concentrations
[17]

| Binding Inhibition| [³⁵S]TBPS Binding | Rat Cerebral Cortical Membranes | Competitive

Inhibition |[18] |

Table 2: Behavioral Effects in Rodents
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Effect Animal Model
Administration
Route

Effective Dose
Range

Reference

Memory

Enhancement
Mice (FAAT¹)

Intracerebrove
ntricular (i.c.v.)

162 ng/mouse
(peak effect)

[27]

Memory

Enhancement
Mice (FAAT¹)

Subcutaneous

(s.c.)

700 µ g/mouse

(peak effect)
[27]

Anxiolytic Activity
Mice (Elevated

Plus Maze)
Not specified

DHEA: 5 µg/kg

to 1.0 mg/kg
[29]

Potentiation of

Pain

Mice (NMDA-

induced)
Intrathecal (i.t.) Not specified [22]

¹FAAT: Footshock Active Avoidance Training

Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a

framework for replication and further investigation.

5.1 Protocol: Electrophysiological Recording of DHEAS on GABA-A Receptors

Objective: To measure the effect of DHEAS on GABA-induced chloride currents in cultured

neurons using whole-cell patch-clamp electrophysiology.

Methodology:

Cell Culture: Primary neurons are cultured from the ventral mesencephalon of embryonic

rats on poly-L-lysine-coated glass coverslips.

Electrophysiology Setup: Recordings are performed using a patch-clamp amplifier. The

external solution contains standard physiological saline (e.g., NaCl, KCl, CaCl₂, MgCl₂,

glucose, HEPES). The internal pipette solution contains a chloride salt (e.g., CsCl) to

isolate chloride currents, along with EGTA and HEPES.

Recording Procedure: A neuron is selected, and a high-resistance seal (>1 GΩ) is formed

between the patch pipette and the cell membrane. The membrane is then ruptured to
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achieve the whole-cell configuration. The cell is voltage-clamped at a holding potential of

-60 mV.

Drug Application: GABA (e.g., 10 µM) is applied to the cell via a perfusion system to elicit

an inward chloride current. Once a stable baseline response to GABA is established,

DHEAS is co-applied with GABA at varying concentrations (e.g., 1 µM to 100 µM).

Data Analysis: The peak amplitude of the GABA-induced current is measured before and

during the application of DHEAS. The percentage of inhibition is calculated, and a

concentration-response curve is generated to determine the IC₅₀ value for DHEAS.

Reference: Adapted from Majewska et al. (1990).[17]
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Workflow for Patch-Clamp Electrophysiology Experiment.

5.2 Protocol: Assessment of Memory Enhancement in Mice
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Objective: To determine if post-training administration of DHEAS enhances memory retention

using a footshock active avoidance task.

Methodology:

Animals: Male mice are used for the experiment.

Apparatus: A two-chamber shuttle box with a grid floor capable of delivering a mild

footshock.

Training (Day 1): A mouse is placed in the shuttle box. A conditioned stimulus (CS), such

as a light or tone, is presented for a few seconds, followed by the unconditioned stimulus

(US), a mild footshock (e.g., 0.2 mA). The mouse can avoid the shock by moving to the

other chamber during the CS presentation. Each mouse undergoes a set number of trials

(e.g., 10 trials). "Weakly trained" mice, which do not meet a stringent acquisition criterion,

are often selected to avoid ceiling effects.

Drug Administration: Immediately after the training session (within 2 minutes), mice are

injected with either vehicle or DHEAS at various doses via the desired route (e.g.,

intracerebroventricular or subcutaneous).

Retention Test (Day 2 or later): The mouse is returned to the apparatus, and the CS is

presented without the US for a set number of trials. The number of successful avoidances

(crossing to the other side during the CS) is recorded as a measure of memory retention.

Data Analysis: The mean number of avoidances in the retention test is compared between

the vehicle-treated group and the different DHEAS-treated groups using statistical tests

like ANOVA followed by post-hoc tests.

Reference: Adapted from Flood et al. (1988).[27]

Conclusion and Future Directions
Dehydroepiandrosterone sulfate (DHEAS) is a multifaceted neurosteroid with profound

effects on brain physiology. Its primary mechanisms of action, centered on the allosteric

modulation of GABA-A and NMDA receptors, position it as a critical regulator of neuronal

excitability, synaptic plasticity, and cellular resilience. The functional outcomes of these actions
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—including neuroprotection, enhanced memory, and mood regulation—underscore its

importance in maintaining brain health throughout the lifespan.

For drug development professionals, DHEAS and its signaling pathways present compelling

targets. The development of selective modulators that mimic or enhance the beneficial effects

of DHEAS could offer novel therapeutic strategies for a range of conditions, including:

Neurodegenerative Diseases: Leveraging its neuroprotective and anti-inflammatory

properties could be beneficial in diseases like Alzheimer's, where inflammation and neuronal

loss are key features.[4][5][10]

Cognitive Aging: DHEAS supplementation or the use of mimetics could potentially mitigate

age-related cognitive decline.[32]

Mood and Anxiety Disorders: Targeting the DHEAS-GABA-A receptor interaction may

provide new avenues for treating depression and anxiety, particularly in populations with

documented DHEAS deficiencies.[30][31]

Future research should focus on elucidating the precise binding sites of DHEAS on its target

receptors, further mapping the downstream signaling cascades, and understanding the

differential effects of DHEAS versus DHEA in specific neuronal populations. Clinical trials are

needed to rigorously evaluate the therapeutic potential and safety of DHEA(S) supplementation

for CNS disorders, moving beyond preclinical findings to establish clear clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and
DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

2. Dehydroepiandrosterone--a neurosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.mdpi.com/2227-9059/13/2/432
https://pmc.ncbi.nlm.nih.gov/articles/PMC11853520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6449476/
https://www.researchgate.net/publication/11612946_Role_of_pregnenolone_dehydroepiandrosterone_and_their_sulfate_esters_on_learning_and_memory_in_cognitive_aging
https://pubmed.ncbi.nlm.nih.gov/23771199/
https://pubmed.ncbi.nlm.nih.gov/24047428/
https://www.benchchem.com/product/b607343?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2725024/
https://pubmed.ncbi.nlm.nih.gov/11281367/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607343?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Neurobiological and neuropsychiatric effects of dehydroepiandrosterone (DHEA) and
DHEA sulfate (DHEAS) - PubMed [pubmed.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. Neuroprotective Effects of Dehydroepiandrosterone Sulphate Against Aβ Toxicity and
Accumulation in Cellular and Animal Model of Alzheimer’s Disease - PMC
[pmc.ncbi.nlm.nih.gov]

6. Dehydroepiandrosterone: a neuroactive steroid - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Neuroprotective properties of dehydroepiandrosterone-sulfate and its relationship to
interleukin 6 after aneurysmal subarachnoid hemorrhage: a prospective cohort study - PMC
[pmc.ncbi.nlm.nih.gov]

8. Actions of dehydroepiandrosterone and its sulfate in the central nervous system: effects
on cognition and emotion in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Neuroprotective Effects of Dehydroepiandrosterone Sulfate Through Inhibiting Expression
of Matrix Metalloproteinase-9 from Bradykinin-Challenged Astroglia - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Dehydroepiandrosterone and Dehydroepiandrosterone Sulfate in Alzheimer's Disease: A
Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

11. academic.oup.com [academic.oup.com]

12. Dehydroepiandrosterone: biosynthesis and metabolism in the brain - PubMed
[pubmed.ncbi.nlm.nih.gov]

13. journals.plos.org [journals.plos.org]

14. Dehydroepiandrosterone sulphate: action and mechanism in the brain - PubMed
[pubmed.ncbi.nlm.nih.gov]

15. Neurosteroids Progesterone and Dehydroepiandrosterone: Molecular Mechanisms of
Action in Neuroprotection and Neuroinflammation [mdpi.com]

16. The neurosteroid dehydroepiandrosterone sulfate is an allosteric antagonist of the
GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

17. Receptor binding and electrophysiological effects of dehydroepiandrosterone sulfate, an
antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

18. Interactions of the neurosteroid dehydroepiandrosterone sulfate with the GABA(A)
receptor complex reveals that it may act via the picrotoxin site - PubMed
[pubmed.ncbi.nlm.nih.gov]

19. The Sulfated Steroids Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate Inhibit
the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/19063914/
https://pubmed.ncbi.nlm.nih.gov/19063914/
https://www.mdpi.com/2227-9059/13/2/432
https://pmc.ncbi.nlm.nih.gov/articles/PMC11853520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11853520/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11853520/
https://pubmed.ncbi.nlm.nih.gov/24704258/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4462180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4462180/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4462180/
https://pubmed.ncbi.nlm.nih.gov/10567728/
https://pubmed.ncbi.nlm.nih.gov/10567728/
https://pubmed.ncbi.nlm.nih.gov/29796990/
https://pubmed.ncbi.nlm.nih.gov/29796990/
https://pubmed.ncbi.nlm.nih.gov/29796990/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6449476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6449476/
https://academic.oup.com/endo/article/140/2/880/2990665
https://pubmed.ncbi.nlm.nih.gov/9927319/
https://pubmed.ncbi.nlm.nih.gov/9927319/
https://journals.plos.org/plosone/article/file?type=printable&id=10.1371/journal.pone.0089727
https://pubmed.ncbi.nlm.nih.gov/22145821/
https://pubmed.ncbi.nlm.nih.gov/22145821/
https://www.mdpi.com/1424-8247/18/7/945
https://www.mdpi.com/1424-8247/18/7/945
https://pubmed.ncbi.nlm.nih.gov/1964106/
https://pubmed.ncbi.nlm.nih.gov/1964106/
https://pubmed.ncbi.nlm.nih.gov/1661387/
https://pubmed.ncbi.nlm.nih.gov/1661387/
https://pubmed.ncbi.nlm.nih.gov/9262347/
https://pubmed.ncbi.nlm.nih.gov/9262347/
https://pubmed.ncbi.nlm.nih.gov/9262347/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8969134/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8969134/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607343?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[pmc.ncbi.nlm.nih.gov]

20. The Sulfated Steroids Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate Inhibit
the α 1 β 3 γ 2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PubMed
[pubmed.ncbi.nlm.nih.gov]

21. Dehydroepiandrosterone (DHEA) and dehydroepiandrosterone sulfate (DHEAS) as
neuroactive neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

22. An increase in spinal dehydroepiandrosterone sulfate (DHEAS) enhances NMDA-
induced pain via phosphorylation of the NR1 subunit in mice: involvement of the sigma-1
receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

23. Dehydroepiandrosterone (DHEA) and its sulfated derivative (DHEAS) regulate apoptosis
during neurogenesis by triggering the Akt signaling pathway in opposing ways - PubMed
[pubmed.ncbi.nlm.nih.gov]

24. Effects of dehydroepiandrosterone and its sulfate on brain tissue in culture and on
memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

25. Dehydroepiandrosterone (DHEA) stimulates neurogenesis in the hippocampus of the rat,
promotes survival of newly formed neurons and prevents corticosterone-induced
suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

26. researchgate.net [researchgate.net]

27. Dehydroepiandrosterone and its sulfate enhance memory retention in mice - PubMed
[pubmed.ncbi.nlm.nih.gov]

28. Peripheral steroid sulfatase inhibition potentiates improvement of memory retention for
hippocampally administered dehydroepiandrosterone sulfate but not pregnenolone sulfate -
PubMed [pubmed.ncbi.nlm.nih.gov]

29. Dehydroepiandrosterone is an anxiolytic in mice on the plus maze - PubMed
[pubmed.ncbi.nlm.nih.gov]

30. The association of dehydroepiandrosterone and dehydroepiandrosterone sulfate with
anxiety sensitivity and electronic diary negative affect among smokers with and without
posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

31. Testosterone and dehydroepiandrosterone sulfate in female anxious and non-anxious
major depression - PubMed [pubmed.ncbi.nlm.nih.gov]

32. researchgate.net [researchgate.net]

To cite this document: BenchChem. [physiological function of Epiandrosterone sulfate in the
brain]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607343/docs#physiological-function-of-
epiandrosterone-sulfate-in-the-brain]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8969134/
https://pubmed.ncbi.nlm.nih.gov/34853153/
https://pubmed.ncbi.nlm.nih.gov/34853153/
https://pubmed.ncbi.nlm.nih.gov/34853153/
https://pmc.ncbi.nlm.nih.gov/articles/PMC34265/
https://pmc.ncbi.nlm.nih.gov/articles/PMC34265/
https://pubmed.ncbi.nlm.nih.gov/20600171/
https://pubmed.ncbi.nlm.nih.gov/20600171/
https://pubmed.ncbi.nlm.nih.gov/20600171/
https://pubmed.ncbi.nlm.nih.gov/11834296/
https://pubmed.ncbi.nlm.nih.gov/11834296/
https://pubmed.ncbi.nlm.nih.gov/11834296/
https://pubmed.ncbi.nlm.nih.gov/2952220/
https://pubmed.ncbi.nlm.nih.gov/2952220/
https://pubmed.ncbi.nlm.nih.gov/12193187/
https://pubmed.ncbi.nlm.nih.gov/12193187/
https://pubmed.ncbi.nlm.nih.gov/12193187/
https://www.researchgate.net/publication/11195400_Dehydroepiandrosterone_DHEA_stimulates_neurogenesis_in_the_hippocampus_of_the_rat_promotes_survival_of_newly_formed_neurons_and_prevents_corticosterone-induced_suppression_DHEA_in_hippocampus
https://pubmed.ncbi.nlm.nih.gov/2968827/
https://pubmed.ncbi.nlm.nih.gov/2968827/
https://pubmed.ncbi.nlm.nih.gov/10581651/
https://pubmed.ncbi.nlm.nih.gov/10581651/
https://pubmed.ncbi.nlm.nih.gov/10581651/
https://pubmed.ncbi.nlm.nih.gov/7911573/
https://pubmed.ncbi.nlm.nih.gov/7911573/
https://pubmed.ncbi.nlm.nih.gov/23771199/
https://pubmed.ncbi.nlm.nih.gov/23771199/
https://pubmed.ncbi.nlm.nih.gov/23771199/
https://pubmed.ncbi.nlm.nih.gov/24047428/
https://pubmed.ncbi.nlm.nih.gov/24047428/
https://www.researchgate.net/publication/11612946_Role_of_pregnenolone_dehydroepiandrosterone_and_their_sulfate_esters_on_learning_and_memory_in_cognitive_aging
https://www.benchchem.com/product/b607343/docs#physiological-function-of-epiandrosterone-sulfate-in-the-brain
https://www.benchchem.com/product/b607343/docs#physiological-function-of-epiandrosterone-sulfate-in-the-brain
https://www.benchchem.com/product/b607343/docs#physiological-function-of-epiandrosterone-sulfate-in-the-brain
https://www.benchchem.com/product/b607343/docs#physiological-function-of-epiandrosterone-sulfate-in-the-brain
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607343?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/product/b607343?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607343?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

